molecular formula C24H29N5 B2961361 11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 844862-81-3

11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B2961361
CAS RN: 844862-81-3
M. Wt: 387.531
InChI Key: ZSYDWTKQPZSCHX-UHFFFAOYSA-N
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Description

The compound “11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a chemical compound with the linear formula C22H24N4 . It has a molecular weight of 344.463 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The compound has a complex structure as indicated by its name. The name suggests it contains an azepan ring (a seven-membered ring with one nitrogen atom), attached to a benzimidazo[1,2-b]isoquinoline structure, which is a polycyclic compound with multiple rings .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds with similar complex structures often focuses on their synthesis and chemical properties. For example, the study by Steiner et al. (1986) describes the synthesis and pharmacological activity of new dibenzazepines with variations in the basic side chain, showcasing the methodological advancements in creating complex molecules with potential central nervous system implications (Steiner et al., 1986). Döpp et al. (2002) detailed the use of dicyanomethylene compounds as cyanation reagents, highlighting the versatility of cyanation in synthesizing carbonitrile-containing compounds (Döpp et al., 2002).

Mechanistic Insights and Transformations

The exploration of reaction mechanisms and transformations provides valuable insights into the behavior of complex molecules. Novikov et al. (2005) investigated the 1,3-dipolar cycloaddition of difluoro-substituted azomethine ylides, leading to the synthesis of fluoro-substituted derivatives, demonstrating the potential for creating structurally diverse molecules with significant biological activity (Novikov et al., 2005).

Potential Applications in Medicinal Chemistry

Complex molecules similar to the one often have potential applications in medicinal chemistry, particularly in drug discovery and development. The study by Sami et al. (1996) synthesizes new dibenzisoquinoline diones with modifications at various positions, some of which exhibited potent antitumor activity, highlighting the therapeutic potential of such compounds (Sami et al., 1996).

Contribution to Sustainable Chemistry

The advancement towards sustainable chemistry is another area of interest. Mizuno et al. (2007) presented a solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide, showcasing an environmentally friendly approach to synthesizing complex molecules (Mizuno et al., 2007).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it may be harmful if swallowed . It’s recommended to handle it with appropriate safety measures .

properties

IUPAC Name

11-[2-(azepan-1-yl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5/c25-17-20-18-9-3-4-10-19(18)23(26-13-16-28-14-7-1-2-8-15-28)29-22-12-6-5-11-21(22)27-24(20)29/h5-6,11-12,26H,1-4,7-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYDWTKQPZSCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-[2-(Azepan-1-yl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

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